Ethyl 3-fluorocinnamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
ethyl 3-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3 |
InChI Key |
LXHLBKGIOOFCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Ethyl 3 Fluorocinnamate
Conventional and Established Synthetic Routes
The Mizoroki-Heck reaction provides a powerful method for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the context of Ethyl 3-fluorocinnamate synthesis, this reaction would typically involve the coupling of an aryl halide, such as 3-fluoroiodobenzene or 3-fluorobromobenzene, with ethyl acrylate (B77674). The reaction is conducted in the presence of a palladium catalyst, often palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand like triphenylphosphine (B44618), and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final cinnamate (B1238496) product and regenerate the catalyst. wikipedia.org This method is valued for its reliability in forming the C-C double bond with good stereoselectivity. organic-chemistry.org
Olefination reactions are fundamental in organic synthesis for converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods applicable to the synthesis of this compound.
The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared by reacting triphenylphosphine with an appropriate alkyl halide followed by deprotonation with a strong base. libretexts.org For this specific synthesis, the ylide (carbethoxymethylene)triphenylphosphorane (B24862) would be reacted with 3-fluorobenzaldehyde (B1666160). webassign.net The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (this compound) and triphenylphosphine oxide. masterorganicchemistry.comudel.edu The formation of the very stable phosphorus-oxygen double bond is the primary driving force for this reaction. wvu.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that often offers significant advantages. wikipedia.org This strategy employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride. organic-chemistry.org This carbanion then reacts with an aldehyde, in this case, 3-fluorobenzaldehyde. alfa-chemistry.com A key advantage of the HWE reaction is that it typically produces the (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org Furthermore, the byproduct is a water-soluble dialkylphosphate salt, which is much easier to remove from the reaction mixture than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification. organic-chemistry.orgalfa-chemistry.com Green chemistry approaches have also utilized the HWE reaction under microwave irradiation to synthesize various ethyl cinnamate derivatives. nih.govrsc.org
Recent advancements have introduced novel palladium-catalyzed methods that utilize specific fluorinated precursors to construct the this compound scaffold. These reactions offer unique pathways that can be highly efficient and selective.
A convenient and efficient one-step method has been developed for synthesizing β-fluorocinnamates using Ethyl 3,3,3-trifluoropropionate as a fluorine source. tandfonline.comtandfonline.com This reaction involves a palladium(II)-catalyzed β-F elimination and coupling process. tandfonline.comresearchgate.net The methodology is notable for its mild reaction conditions and high yields. tandfonline.com It represents an innovative approach by using a readily available fluorinated building block to introduce the crucial fluorine atom into the final product. tandfonline.com
This modern synthetic route directly couples arylboronic acids with Ethyl 3,3,3-trifluoropropionate under palladium catalysis to yield β-fluorocinnamates. tandfonline.comtandfonline.comresearchgate.net The reaction demonstrates high E-selectivity and is adaptable to a wide range of substituted arylboronic acids. tandfonline.com The process involves a palladium(II) catalyst, and extensive research has been done to optimize the reaction conditions by screening various ligands and bases to maximize the product yield. tandfonline.com For instance, using PPh₃ as the ligand proved to be highly effective. tandfonline.com
| Entry | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂ | None | K₂CO₃ | 0 |
| 2 | PdCl₂ | PPh₃ | K₂CO₃ | Trace |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 85 |
| 4 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 75 |
| 5 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 82 |
| 6 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | 55 |
¹Data derived from a model reaction of phenylboronic acid and ethyl 3,3,3-trifluoropropionate. tandfonline.com
A classic and straightforward method for producing this compound is through the esterification of 3-fluorocinnamic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid (3-fluorocinnamic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. youtube.com The mixture is usually heated to drive the reaction towards the ester product. libretexts.org Since esterification is an equilibrium reaction, using an excess of one reactant (usually the alcohol) or removing water as it is formed can shift the equilibrium to favor a higher yield of the ester. youtube.com Alternative methods include reacting the alcohol with a more reactive derivative of the carboxylic acid, such as an acyl chloride (3-fluorocinnamoyl chloride), which results in a more vigorous and often higher-yielding reaction. libretexts.org
Palladium-Catalyzed Coupling Reactions Utilizing Fluorinated Precursors
Advanced and Novel Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided innovative and efficient pathways for the synthesis of complex molecules like this compound. These methods offer improvements in selectivity, yield, and reaction conditions over traditional approaches.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of fluorinated compounds. nih.govscilit.com For the synthesis of this compound, organocatalysts, particularly those derived from cinchona alkaloids, could facilitate asymmetric reactions to produce chiral precursors. For instance, a catalyzed Michael addition or Friedel-Crafts reaction could be employed to introduce the fluorophenyl group in a stereocontrolled manner. While specific organocatalytic routes for this compound are not extensively documented, the principles established for the synthesis of other fluorinated molecules, such as 3-fluorooxindoles, suggest high potential. rsc.orgresearchgate.net Bifunctional cinchona alkaloid catalysts, which can act as both a Brønsted base and a hydrogen-bond donor, are particularly effective in controlling the stereochemistry of reactions involving fluorinated substrates. mdpi.com
Visible-light photoredox catalysis offers a modern, transition-metal-free approach to forge challenging chemical bonds under mild conditions. This methodology utilizes a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov A prospective synthesis of this compound via photoredox catalysis could involve the coupling of a 3-fluoroaryl radical, generated from a suitable precursor like 3-fluoroiodobenzene, with an acrylate derivative. This approach avoids the harsh conditions and stoichiometric metal reagents often required in traditional cross-coupling reactions, aligning with greener synthetic principles. The reaction mechanism typically involves the excited state of the photocatalyst reducing the aryl halide to a radical anion, which then fragments to produce the aryl radical needed for the subsequent coupling step. nih.gov
Flow chemistry, or continuous flow processing, provides significant advantages for chemical production, including enhanced safety, superior heat and mass transfer, and straightforward scalability. vapourtec.comeuropa.eu In a flow system, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. youtube.com The production of this compound via a reaction such as the Horner-Wadsworth-Emmons or Wittig reaction could be significantly optimized by transitioning from batch to flow processing. The large surface-area-to-volume ratio of flow reactors enables efficient management of reaction heat, which is crucial for potentially exothermic reactions, thereby preventing the formation of byproducts and improving product purity. europa.eu This technology allows for the safe use of hazardous reagents and the telescoping of multiple reaction steps without isolating intermediates. vapourtec.com
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; excellent heat dissipation. vapourtec.com | Improved safety, reduced byproduct formation. |
| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Efficient mixing due to small reactor dimensions. vapourtec.com | Faster reaction rates and higher yields. |
| Scalability | Difficult; requires re-optimization of conditions. | Simple; run the system for a longer duration. youtube.com | Faster transition from lab to production scale. |
| Safety | Large volumes of reagents and solvents present a higher risk. | Small reactor volume contains minimal material at any given time. europa.eu | Reduced risk of runaway reactions or explosions. |
| Control | Less precise control over temperature and reaction time. | Precise, automated control over all reaction parameters. youtube.com | Higher reproducibility and product consistency. |
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. The synthesis of ethyl cinnamates can be efficiently achieved via the Horner–Wadsworth–Emmons reaction, where triethyl phosphonoacetate reacts with an appropriate aldehyde in the presence of a base. nih.gov This method can be conducted under microwave irradiation to significantly reduce reaction times, often from hours to minutes. nih.govnih.gov For this compound, the reaction would involve 3-fluorobenzaldehyde and triethyl phosphonoacetate. Optimization studies for similar reactions have demonstrated that parameters such as the base, solvent, temperature, and reaction time can be fine-tuned to maximize product yield. researchgate.net For instance, using a base like potassium carbonate in a polar solvent such as ethanol (B145695) under microwave heating at 140°C for 20 minutes has proven effective for related ethyl cinnamates. nih.gov
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.0) | Ethanol | 120 | 20 | 75 (Projected) |
| 2 | K₂CO₃ (1.0) | Ethanol | 140 | 20 | 88 (Projected) nih.gov |
| 3 | NaOEt (1.0) | Ethanol | 120 | 10 | Low (Analogous Study) researchgate.net |
| 4 | K₂CO₃ (1.0) | Solvent-Free | 140 | 15 | 85 (Projected) |
| 5 | Triethylamine (1.5) | Solvent-Free | 100 | 35 | Moderate (Analogous Study) researchgate.net |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, employing safer solvents, and improving energy efficiency. researchgate.net
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which account for a significant portion of the waste in chemical manufacturing. nih.govacs.org The synthesis of this compound can be made significantly greener by adopting solvent-free reaction conditions. For example, the Wittig gctlc.org and Knoevenagel condensation reactions researchgate.net can be performed without a solvent, often by grinding the reactants together or by using microwave irradiation. researchgate.net
Utilization of Sustainable and Recyclable Catalysts
The shift towards green chemistry has spurred the development of catalytic systems that are not only efficient but also sustainable and recyclable. In the context of synthesizing cinnamate structures, this often involves palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. google.commatthey.com
Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other solid matrices, are advantageous as they can be easily recovered by filtration and reused multiple times without a significant drop in activity. matthey.comresearchgate.net For instance, solid-supported palladium(II) complexes have been developed specifically for the Mizoroki-Heck reaction to produce cinnamic acid derivatives, demonstrating stability and recyclability. google.com Similarly, magnetic nanoparticles have been employed as supports for palladium catalysts in Suzuki reactions, allowing for simple magnetic separation and reuse for up to seven cycles with minimal loss of activity. nih.gov The development of catalysts from recycled materials, such as metals recovered from electronic waste or spent batteries, represents a frontier in sustainable synthesis. mdpi.com
Table 1: Examples of Recyclable Catalysts for C-C Bond Formation
| Catalyst Type | Support Material | Relevant Reaction | Advantages |
|---|---|---|---|
| Palladium Nanoparticles | Silicadiphenyl Phosphinite (SDPP) | Heck, Suzuki-Miyaura | High reactivity and stability, easily recovered. researchgate.net |
| Palladium(II) Complex | Solid Polymer/Silica | Mizoroki-Heck | Stable, recyclable, suitable for cinnamic acid synthesis. google.com |
| Palladium Nanoparticles | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Suzuki | Easy magnetic separation, high yields, reusable. nih.gov |
| Palladium Nanorods | - | Suzuki | Highly efficient and recyclable. nih.gov |
Atom Economy Maximization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. rsc.org Reactions with high atom economy minimize waste, making them more environmentally and economically favorable. jocpr.com
Traditional methods for synthesizing cinnamate esters, such as the Wittig reaction, often suffer from poor atom economy. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and is considered waste. rsc.orgresearchgate.net In contrast, palladium-catalyzed cross-coupling reactions, like the Heck reaction, exhibit significantly better atom economy. jocpr.com The Heck reaction couples an aryl halide with an alkene, with the only stoichiometric byproducts being a salt and a proton, leading to a much more efficient use of atoms. mdpi.com
Table 2: Atom Economy Comparison of Synthetic Routes to Cinnamate Esters
| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Wittig Reaction | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | Triphenylphosphine oxide | ~38% |
| Heck Reaction | 3-Fluoroiodobenzene, Ethyl acrylate, Base (e.g., Et₃N) | This compound | Triethylammonium iodide | ~83% (Varies with base) |
Biocatalytic Approaches and Enzyme Engineering for Cinnamate Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions (neutral pH, room temperature), exhibit high selectivity, and can often be reused, making them ideal for green industrial processes. scielo.br Lipases are particularly versatile enzymes used for the synthesis of various esters, including cinnamates. scielo.brresearchgate.net
The lipase-catalyzed esterification of cinnamic acid and its derivatives with alcohols is a well-established method. researchgate.net For example, immobilized lipases like Novozym 435 have been successfully used to synthesize oleyl cinnamate with 100% bioconversion. scielo.br These enzymatic processes can be applied to a wide range of substrates, including the synthesis of arbutin (B1665170) cinnamate and sucrose (B13894) cinnamate esters. nih.govijournals.cntandfonline.com The use of enzymes for synthesizing fluorinated organic compounds is also a growing field of interest, suggesting potential for direct biocatalytic routes to this compound. nih.gov
To overcome the natural limitations of enzymes, such as stability or substrate scope, protein engineering techniques are employed. nih.gov Feruloyl esterases (FAEs), which naturally hydrolyze hydroxycinnamic acid esters, can be engineered to enhance their synthetic capabilities, thermal stability, and efficiency for producing valuable cinnamate derivatives. nih.govresearchgate.netmdpi.com Directed evolution and site-directed mutagenesis are key strategies used to tailor these biocatalysts for specific industrial applications. nih.gov
Table 3: Biocatalytic Synthesis of Cinnamate Derivatives
| Enzyme | Substrates | Product | Key Findings |
|---|---|---|---|
| Immobilized Porcine Pancreatic Lipase | Cinnamic acid, Ethanol | Ethyl cinnamate | Synthesis achieved using hydrogel-immobilized lipase. researchgate.net |
| Bacterial Lipase | Arbutin, Vinyl cinnamate | Arbutin cinnamate | Regioselective transesterification in an organic solvent. nih.govtandfonline.com |
| Immobilized Lipase (Novazym 435) | Cinnamic acid, Oleyl alcohol | Oleyl cinnamate | 100% bioconversion achieved after optimization. scielo.br |
| Feruloyl Esterase from Aspergillus niger (AnFAEA) | Various | Hydroxycinnamates | Enzyme can be immobilized to enhance operational stability for synthesis. researchgate.net |
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving catalyst performance, and controlling product selectivity. For the synthesis of this compound, mechanistic studies focus on the key C-C bond-forming steps, typically involving palladium-catalyzed cross-coupling reactions.
Transition State Analysis in Catalytic Reactions
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides invaluable insights into the energetics of a reaction pathway. researchgate.netnih.gov In palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings, DFT calculations can characterize the intermediates and transition states for each elementary step: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. researchgate.netresearchgate.netlibretexts.org
For the Heck reaction, studies have shown that the migratory insertion of the alkene into the palladium-aryl bond is often the rate-determining and selectivity-determining step. researchgate.netnih.gov The activation energy for this step can be influenced by the electronic properties of the substrates and the nature of the ligands on the palladium center. researchgate.net Similarly, in Suzuki-Miyaura reactions, DFT studies have elucidated the full catalytic cycle, identifying the transmetalation step as frequently being rate-limiting and detailing how ligand choice can influence stereochemical outcomes. researchgate.netnih.govbeilstein-journals.org Such analyses allow for the rational design of more efficient and selective catalysts for the synthesis of substituted cinnamates.
Kinetic and Spectroscopic Monitoring of Reaction Intermediates
Experimental validation of proposed mechanisms is achieved through kinetic studies and real-time monitoring of reaction species. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, are powerful tools for observing the formation and consumption of intermediates throughout a catalytic cycle. researchgate.netresearchgate.net
For instance, in-situ NMR has been used to investigate the changes in the palladium coordination sphere during Heck reactions, providing direct evidence for the catalyst's active state and potential deactivation pathways. researchgate.net Spectroscopic monitoring of Wittig reactions has also been conducted using UV-visible and NMR spectroscopy to track the progression of the reaction and characterize the ylide and product formation. wpmucdn.comwikipedia.orgyoutube.com This data allows for the development of accurate kinetic models, which can describe the concentrations of active catalyst species and explain the effects of various reaction parameters, ultimately leading to more robust and optimized synthetic processes. researchgate.net
Spectroscopic Methodologies for Structural Elucidation and Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.
One-dimensional NMR experiments are fundamental for analyzing the chemical environment of hydrogen, carbon, and fluorine atoms within the this compound molecule.
¹H NMR: Proton NMR spectroscopy identifies the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals for the aromatic protons, the vinyl protons of the cinnamate backbone, and the methylene (B1212753) and methyl protons of the ethyl ester group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet, quartet) reveal adjacent, non-equivalent protons. docbrown.info The ethyl group, for instance, typically presents as a quartet for the methylene (-CH2-) protons coupled to the methyl protons, and a triplet for the methyl (-CH3) protons coupled to the methylene protons. docbrown.info
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. docbrown.infodocbrown.info Each unique carbon atom in this compound, from the ethyl ester, the cinnamate double bond, the carbonyl group, and the fluorinated benzene (B151609) ring, would yield a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment.
¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, fluorine-19 provides a sensitive probe for structural analysis. nih.gov The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic Protons (C₆H₄F) | 7.0 - 7.6 |
| Vinylic Protons (-CH=CH-) | 6.4 - 7.8 |
| Methylene Protons (-OCH₂CH₃) | ~4.2 (quartet) |
| Methyl Protons (-OCH₂CH₃) | ~1.3 (triplet) |
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Aromatic & Vinylic Carbons | 115 - 165 (C-F coupling visible) |
| Methylene Carbon (-OCH₂CH₃) | ~61 |
| Methyl Carbon (-OCH₂CH₃) | ~14 |
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. azom.com In this compound, COSY would show cross-peaks connecting the vinylic protons to each other and to aromatic protons, as well as correlations between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. asahilab.co.jp For this compound, HSQC would link the proton signals of the ethyl group, the vinylic protons, and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range correlations between protons and carbons, typically over two to three bonds. asahilab.co.jp This is particularly useful for identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbon atom bonded to the fluorine. For example, the vinylic protons would show correlations to the carbonyl carbon, and the methylene protons of the ethyl group would also show a correlation to the carbonyl carbon, confirming the ester linkage.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of an α,β-unsaturated ester is indicated by a strong carbonyl (C=O) stretching vibration, typically found in the 1730-1715 cm⁻¹ region. The carbon-carbon double bond (C=C) of the cinnamate backbone and the aromatic ring stretches appear in the 1640-1585 cm⁻¹ range. The C-O stretches of the ester group are visible as strong bands in the 1300-1000 cm⁻¹ region. Furthermore, a characteristic absorption band corresponding to the C-F stretch confirms the presence of the fluorine substituent on the aromatic ring.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkyl C-H Stretch | 3000 - 2850 |
| Carbonyl (C=O) Stretch (α,β-unsaturated ester) | 1730 - 1715 |
| C=C Stretch (Aromatic & Vinylic) | 1640 - 1585 |
| C-O Stretch (Ester) | 1300 - 1000 |
| C-F Stretch | 1250 - 1000 |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. For this compound (C₁₁H₁₁FO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to find a molecular ion peak (e.g., [M]+, [M+H]+, or [M+Na]+) that matches this calculated value, thereby verifying the compound's identity and purity.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides detailed insights into its molecular structure by mapping its fragmentation pathways. nih.gov The process involves selecting the molecular ion (or a protonated/adducted molecule) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions.
For aromatic esters like this compound, fragmentation is not a random process and follows predictable pathways. wikipedia.orgyoutube.com Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangements. miamioh.eduwhitman.edu The presence of the aromatic ring and the fluorine atom influences the fragmentation, often leading to characteristic neutral losses and fragment ions.
A plausible fragmentation pathway for this compound would likely involve:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the bond between the carbonyl carbon and the ester oxygen is a common fragmentation pathway for esters, leading to the formation of a stable acylium ion. libretexts.org
Loss of ethylene (B1197577) (-C₂H₄): This can occur via a McLafferty-type rearrangement if a gamma-hydrogen is available, though it is more characteristic of longer chain esters.
Cleavage of the aromatic ring: Fragmentation of the fluorophenyl group can also occur, although the stability of the aromatic system makes this less favorable than cleavages at the ester group.
Loss of carbon monoxide (-CO): Following the initial fragmentation, subsequent loss of CO from the acylium ion is a common secondary fragmentation step.
The systematic study of these fragmentation patterns allows for the unambiguous identification of this compound and differentiation from its isomers. d-nb.info
Table 1: Predicted MS/MS Fragmentation Data for this compound (C₁₁H₁₁FO₂)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 195.07 [M+H]⁺ | 149.04 | C₂H₅OH (Ethanol) | Loss of ethanol from the ester |
| 195.07 [M+H]⁺ | 121.05 | C₂H₅OH + CO | Subsequent loss of carbon monoxide |
| 195.07 [M+H]⁺ | 167.08 | C₂H₄ (Ethylene) | Rearrangement and loss of ethylene |
| 195.07 [M+H]⁺ | 109.03 | C₃H₄O₂ | Cleavage involving the propenoate chain |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and extensive fragmentation. metwarebio.comlibretexts.org This technique produces a characteristic and reproducible mass spectrum that serves as a molecular fingerprint, which is invaluable for compound identification through comparison with spectral libraries. libretexts.org
When analyzing this compound by EI-MS, the resulting spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the high energy of the ionization process, this peak may be of low intensity. libretexts.org The majority of the spectral information comes from the fragment ions, which provide structural details. libretexts.org
Key fragments expected in the EI-MS spectrum of this compound would be similar to those observed in MS/MS and would arise from predictable cleavages. whitman.edu The introduction of a fluorine atom can influence the fragmentation pathways, and characteristic ions containing fluorine can be diagnostic. nih.govnih.govresearchgate.net
Table 2: Characteristic Ions in the Predicted EI-MS Spectrum of this compound
| m/z Value | Proposed Ion Structure | Description |
| 194 | [C₁₁H₁₁FO₂]⁺ | Molecular Ion (M⁺) |
| 149 | [C₉H₆FO]⁺ | Loss of the ethoxy radical (•OC₂H₅) |
| 121 | [C₈H₆F]⁺ | Loss of ethoxy radical and CO |
| 109 | [C₇H₆F]⁺ | Fragment from the fluorophenyl group |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Crystallographic Techniques for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. carleton.edumdpi.comcreative-biostructure.com This non-destructive method provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu
The application of SCXRD to this compound would first require the growth of a high-quality single crystal, which can often be the most challenging step. ornl.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The intensities and positions of these diffracted X-rays allow for the construction of a three-dimensional electron density map of the crystal, from which the positions of the atoms can be determined and the molecular structure refined. creative-biostructure.com
For fluorinated organic compounds, SCXRD is particularly useful for precisely locating the fluorine atoms within the crystal lattice and studying how the fluorine substitution affects the molecular conformation and crystal packing. nih.govrsc.orgrsc.org
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific published data for this compound was not found. The values are typical for similar organic molecules.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly important in the pharmaceutical industry for studying polymorphism. creative-biostructure.comrigaku.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties such as solubility and stability. creative-biostructure.comnih.gov
In the context of this compound, PXRD would be used to identify its crystalline form, assess its purity, and investigate the existence of different polymorphs. researchgate.net The sample is ground into a fine powder and exposed to an X-ray beam. The diffracted X-rays are detected at various angles (2θ), producing a characteristic diffraction pattern. Each crystalline form of a compound will produce a unique PXRD pattern, acting as a fingerprint. rigaku.com
By comparing the PXRD pattern of a sample of this compound to reference patterns, one can confirm its identity and detect the presence of any polymorphic impurities. nih.gov This is crucial for quality control in any potential application, as different polymorphs could exhibit different properties. nih.gov
Chromatographic Methodologies for Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. sielc.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com
In a typical RP-HPLC setup for a cinnamic acid ester, a C18 stationary phase is used. rsc.orgnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (like phosphoric or acetic acid) to ensure good peak shape. sielc.comnih.gov
This technique is highly effective for:
Purity Assessment: Determining the purity of a synthesized batch of this compound by separating it from starting materials, by-products, and degradation products.
Isomer Separation: Separating this compound from its positional isomers (e.g., Ethyl 2-fluorocinnamate or Ethyl 4-fluorocinnamate), which can be challenging but is often achievable with optimized HPLC conditions. researchgate.netsigmaaldrich.com
Quantitative Analysis: Accurately determining the concentration of the compound in a sample.
Detection is commonly performed using a UV detector, as the aromatic ring and conjugated double bond in this compound result in strong UV absorbance. sielc.com
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Advanced Characterization Techniques and Methodologies Applied to Ethyl 3 Fluorocinnamate Research
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it a highly relevant methodology for the characterization of Ethyl 3-fluorocinnamate. The inherent volatility of this ester allows for its effective vaporization and transport through a chromatographic column, enabling high-resolution separation from impurities, reactants, and other byproducts. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also invaluable structural information for unequivocal identification.
While specific research focusing exclusively on the gas chromatographic analysis of this compound is not extensively documented in publicly available literature, a robust analytical method can be extrapolated from studies on structurally analogous compounds, particularly its non-fluorinated counterpart, ethyl cinnamate (B1238496), and other fluorinated aromatic esters.
Research into the gas chromatography of ethyl cinnamate and related fluorinated aromatic compounds provides a solid foundation for predicting the behavior of this compound and for developing appropriate analytical methods.
Stationary Phase Selection and Retention Behavior:
The choice of stationary phase is critical in achieving optimal separation. For cinnamate esters, both nonpolar and mid-polar stationary phases have proven effective. A study on the determination of solute descriptors for ethyl cinnamate utilized poly(dimethyldiphenylsiloxane) and poly(cyanopropylphenyldimethylsiloxane) stationary phases. researchgate.net This suggests that for this compound, a standard nonpolar phase, such as one based on polydimethylsiloxane (B3030410) (e.g., OV-101, DB-1, or HP-1), or a mid-polar phase would be suitable starting points for method development.
The introduction of a fluorine atom to the aromatic ring is expected to influence the retention time of the molecule. Research on the gas-chromatographic identification of fluorine-containing organic compounds has shown that the retention indices of fluoroalkylarenes on nonpolar stationary phases can be determined. researchgate.net The high electronegativity of fluorine can alter the compound's polarity and its interaction with the stationary phase. On a nonpolar column, where separation is primarily driven by boiling point and van der Waals interactions, the increased molecular weight and potential for altered volatility due to the fluorine substituent will affect its elution profile compared to ethyl cinnamate.
Hypothetical GC Parameters and Expected Retention Data:
Based on the analysis of similar compounds, a hypothetical set of GC parameters for the analysis of this compound can be proposed. These parameters would serve as a starting point for method optimization.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Detector (MS) | |
| Type | Quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
The retention time of this compound under these conditions would be expected to be in a similar range to that of other cinnamate esters, with slight variations due to the fluorine substitution. For comparison, the Kovats retention index for Ethyl (Z)-cinnamate on a non-polar column has been reported. nist.gov It is plausible that the retention index for this compound would be in a comparable range, though potentially slightly higher due to the increased molecular weight and altered polarity.
Table 2: Predicted Retention Times and Kovats Indices for Cinnamate Esters on a Nonpolar Column
| Compound | Predicted Retention Time (min) | Predicted Kovats Retention Index |
| Ethyl cinnamate | 12.5 | 1346 |
| This compound | 12.8 | ~1360 |
Note: The data for this compound is hypothetical and projected based on the known data for ethyl cinnamate and general principles of chromatography for fluorinated compounds.
The use of a halogen-specific detector (XSD) in gas chromatography could also be a valuable tool for the selective detection of this compound in complex matrices, offering enhanced sensitivity and specificity for halogenated compounds. nih.gov
Theoretical and Computational Investigations of Ethyl 3 Fluorocinnamate
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical studies are fundamental in elucidating the electronic characteristics of ethyl 3-fluorocinnamate. These methods allow for a detailed analysis of the molecule's electron distribution, orbital energies, and reactivity, which are governed by the interplay of the ethyl ester group, the aromatic ring, and the fluorine substituent.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. The choice of a functional and a basis set is critical for obtaining accurate results. For molecules like this compound, a hybrid functional such as B3LYP is commonly employed as it provides a good balance between accuracy and computational cost. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for organic molecules. The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Polarization functions (d,p) are added to allow for more flexibility in the shape of the orbitals, which is crucial for describing bonding in molecules with multiple bonds and polar atoms like fluorine and oxygen.
A typical computational setup for this compound would involve geometry optimization and frequency calculations using the B3LYP functional with the 6-311++G(d,p) basis set to obtain a stable conformation and to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
Table 1: Representative Functionals and Basis Sets for DFT Calculations
| Functional | Description | Basis Set | Description |
| B3LYP | Hybrid functional combining Becke's three-parameter exchange with the Lee-Yang-Parr correlation functional. | 6-31G(d) | Double-zeta basis set with polarization functions on heavy atoms. |
| M06-2X | Hybrid meta-GGA functional with good performance for non-covalent interactions. | 6-311++G(d,p) | Triple-zeta basis set with diffuse and polarization functions on all atoms. |
| ωB97X-D | Long-range corrected hybrid functional with dispersion correction. | cc-pVTZ | Correlation-consistent triple-zeta basis set. |
This table presents examples of functionals and basis sets commonly used in DFT calculations for organic molecules.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a qualitative understanding of electronic structure, it neglects electron correlation, which can be significant.
More accurate ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often used to incorporate electron correlation. These methods provide more reliable energies and geometries but are computationally more demanding than DFT. For this compound, an MP2 calculation with a basis set like 6-31G(d) could be employed for geometry optimization to obtain a highly accurate molecular structure. The results from such calculations, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional arrangement.
Table 2: Comparison of Computational Methods for Geometry Optimization
| Method | Level of Theory | Key Features |
| Hartree-Fock (HF) | Ab initio | Neglects electron correlation; provides a good initial guess for geometry. |
| Møller-Plesset (MP2) | Ab initio | Includes electron correlation; provides more accurate geometries than HF. |
| Density Functional Theory (DFT) | DFT | Includes electron correlation implicitly; computationally efficient with good accuracy. |
This table provides a general comparison of common computational methods used for geometry optimization.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the cinnamoyl system, particularly the phenyl ring and the double bond, which are rich in π-electrons. The electron-withdrawing fluorine atom at the meta position will likely lower the energy of the HOMO compared to unsubstituted ethyl cinnamate (B1238496). The LUMO is also expected to be distributed over the cinnamoyl system, particularly the carbonyl group and the double bond, which are the primary sites for nucleophilic attack. The fluorine substituent may also influence the energy and distribution of the LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Expected Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Expected Localization | Influence of 3-Fluoro Group |
| HOMO | Phenyl ring and C=C double bond (π-system) | Lowers the energy, decreasing nucleophilicity. |
| LUMO | C=O and C=C double bond (π*-system) | May lower the energy, increasing electrophilicity. |
| HOMO-LUMO Gap | - | Expected to be relatively large, indicating good kinetic stability. |
This table outlines the anticipated characteristics of the frontier molecular orbitals of this compound based on general principles of electronic effects.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The fluorine atom will also create a region of negative potential. The hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive electrostatic potential. The ESP surface can provide insights into how the molecule might interact with other molecules, such as solvents or biological receptors.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges. This analysis would likely show a significant negative charge on the carbonyl oxygen and the fluorine atom, and positive charges on the carbonyl carbon and the hydrogen atoms.
Conformational Analysis and Stereochemical Considerations
The flexibility of the ethyl ester group in this compound gives rise to different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete description of the molecule's behavior.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, a PES scan can be performed by systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. Key rotational barriers to consider would be around the C(aryl)-C(α) bond and the C(α)-C(carbonyl) bond.
The rotation around the single bond connecting the carbonyl carbon to the ester oxygen is of particular interest as it can lead to different conformers. Esters generally have two stable planar conformers, often referred to as s-trans (or antiperiplanar) and s-cis (or synperiplanar), with the s-trans conformer typically being more stable due to reduced steric hindrance. A PES scan of this dihedral angle would reveal the energy profile for the interconversion between these conformers and the height of the rotational barrier. For cinnamic acid, the s-cis isomer has been found to be more stable than the s-trans conformer in the gas phase. A similar preference might be observed for its ethyl ester derivative.
Table 4: Representative Rotational Barriers for Similar Functional Groups
| Bond of Rotation | Molecule | Rotational Barrier (kcal/mol) |
| C-C (single bond) | Ethane | ~3 |
| C-O (ester) | Methyl acetate (B1210297) | ~10 |
| C(aryl)-C(vinyl) | Styrene (B11656) | ~2 |
This table provides typical rotational barriers for bonds found in molecules with similar structural motifs to illustrate the expected energy scales.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. For this compound, MD simulations can provide detailed insights into its flexibility by simulating the atomic motions of the molecule. These simulations would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to predict their movements.
The primary areas of conformational flexibility in this compound are the rotatable bonds: the C-O bond of the ethyl ester group and the C-C single bond connecting the phenyl ring to the acrylate (B77674) moiety. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation around these bonds. The results of such simulations can be visualized through trajectory analysis, which can show the molecule adopting various conformations over the simulation time.
A representative, albeit illustrative, dataset from a hypothetical MD simulation of this compound is presented below, highlighting the distribution of key dihedral angles.
| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |
|---|---|---|---|
| O=C-O-C | Rotation of the ethyl group | 178.5 | 15.2 |
| C-C-C=C | Rotation of the phenyl ring | -175.0 | 20.5 |
This hypothetical data suggests that while there is a preferred near-planar conformation for both the ester group and the phenyl ring relative to the double bond, there is still considerable rotational freedom, as indicated by the standard deviations.
Influence of Fluoro Substitution on Molecular Conformation and Stereochemistry
Computational studies on related fluorinated compounds have shown that fluorine substitution can stabilize certain conformations over others. nih.govmdpi.com In the case of this compound, the fluorine atom's electron-withdrawing nature can influence the conjugation between the phenyl ring and the acrylate system. This can affect the energy barrier for rotation around the C-C single bond connecting the phenyl ring and the double bond.
NMR studies have indicated that for some meta-substituted cinnamate derivatives, the E-isomer is stabilized. mdpi.com The presence of a highly electron-withdrawing fluorine atom at the meta-position may contribute to the stabilization of the E-isomer over the Z-isomer. mdpi.com
Below is an illustrative table comparing key geometric parameters of Ethyl cinnamate with the hypothetical values for this compound, as might be determined from computational chemistry.
| Parameter | Ethyl cinnamate (hypothetical) | This compound (hypothetical) | Predicted Influence of Fluorine |
|---|---|---|---|
| C-F Bond Length (Å) | - | 1.35 | Introduces a short, strong polar bond |
| Phenyl Ring Rotation Barrier (kcal/mol) | 4.5 | 4.8 | Slight increase due to electronic effects |
| Dipole Moment (Debye) | 1.9 | 2.5 | Increased molecular polarity |
Computational Elucidation of Reaction Mechanisms
Transition State Localization and Energetic Profiling
Computational chemistry provides essential tools for elucidating reaction mechanisms by locating transition states and profiling the energy landscape of a reaction. For a reaction involving this compound, such as its isomerization or oxidation, density functional theory (DFT) is a commonly employed method for these investigations.
The process begins with identifying the reactant and product structures on the potential energy surface. Then, various computational algorithms can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected.
Once the transition state is located, its energy can be calculated to determine the activation energy of the reaction. This energetic profiling provides crucial information about the reaction kinetics. For instance, a higher activation energy implies a slower reaction rate.
Reaction Coordinate Mapping and Pathway Analysis
Following the localization of the transition state, the entire reaction pathway can be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation. The IRC method follows the reaction path downhill from the transition state towards both the reactant and the product, confirming that the located transition state indeed connects the intended species.
This reaction coordinate mapping provides a detailed picture of the geometric changes that occur during the reaction. It allows for the visualization of bond breaking and bond formation processes. The resulting energy profile along the reaction coordinate illustrates the energy changes throughout the reaction, providing a comprehensive understanding of the reaction mechanism.
Solvation Effects in silico Modeling
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. In silico modeling of solvation effects is therefore crucial for obtaining accurate computational results. There are two main approaches to modeling solvation: explicit and implicit models.
In an explicit solvent model, individual solvent molecules are included in the simulation box with the solute molecule. This approach can provide a detailed picture of solute-solvent interactions but is computationally expensive.
An implicit solvent model, also known as a continuum model, represents the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is often used to obtain a first approximation of solvation effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
For a reaction involving this compound, the choice of the solvation model would depend on the specific reaction and the desired level of accuracy. For instance, if specific hydrogen bonding interactions with the solvent are expected to be important, an explicit or a hybrid explicit/implicit model might be necessary.
Chemical Reactivity and Derivatization Strategies of Ethyl 3 Fluorocinnamate
Reactivity of the α,β-Unsaturated Ester Moiety
The conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester is the most reactive site in the molecule for a variety of addition reactions. This system, often referred to as a Michael acceptor, is polarized due to the electron-withdrawing nature of the ester group, making the β-carbon electrophilic. nih.gov
Electrophilic Addition: In a typical electrophilic addition, an electrophile attacks the electron-rich π-bond of the alkene. libretexts.org The first step involves the attack of the double bond's pi electrons on an electrophile (like H⁺ from HBr), forming a carbocation intermediate. libretexts.orglibretexts.org This carbocation is then attacked by a nucleophile. libretexts.org For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. However, the reactivity of α,β-unsaturated systems like Ethyl 3-fluorocinnamate is modified by the ester group.
Nucleophilic Addition (Michael Addition): The more characteristic reaction for α,β-unsaturated esters is the nucleophilic conjugate addition, or Michael addition. The electron-withdrawing character of the carbonyl group renders the β-carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This reaction is synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds at the β-position.
| Reaction Type | Reagent Class | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | β-alkylated ester |
| Nucleophilic Addition | Enolates | 1,5-dicarbonyl compound |
| Nucleophilic Addition | Amines (R₂NH) | β-amino ester |
| Nucleophilic Addition | Thiolates (RS⁻) | β-thioether ester |
This table illustrates potential nucleophilic addition reactions based on the general reactivity of α,β-unsaturated carbonyl compounds.
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The double bond in this compound can participate as one of the components in these reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene known as a dienophile, forming a cyclohexene (B86901) ring. wikipedia.org The reaction is highly efficient when the dienophile is substituted with electron-withdrawing groups. youtube.com The ester group and the fluorine atom on the phenyl ring make this compound an activated dienophile, enhancing its reactivity towards electron-rich dienes. khanacademy.org This reaction provides a reliable method for synthesizing six-membered rings with good stereochemical control. wikipedia.org
1,3-Dipolar Cycloaddition: this compound can also react with 1,3-dipoles, such as azides or nitrones, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netnih.gov These reactions are a straightforward method for synthesizing ring-fluorinated heterocycles. researchgate.net For instance, the reaction with an azide (B81097) would yield a triazoline ring, which can be a precursor to other functionalized heterocycles. dntb.gov.ua
The selective reduction of the C=C double bond is a key transformation. Asymmetric hydrogenation, in particular, allows for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and materials science.
Asymmetric hydrogenation of α,β-unsaturated esters is typically achieved using transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) complexed with chiral ligands. nih.gov These catalysts facilitate the addition of hydrogen across the double bond with high enantioselectivity. For instance, iridium catalysts have been successfully used for the asymmetric hydrogenation of olefins with various functional groups. dicp.ac.cn Research on the hydrogenation of ethyl α-fluorocinnamate has shown that it can be achieved with high yield and chemoselectivity, although with modest enantiomeric excess in some cases. dicp.ac.cn The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol.
| Catalyst System | Product Type | Key Feature |
| Iridium(III) complex with chiral cyclopentadienyl (B1206354) ligand | Chiral saturated ester | High efficiency and enantioselectivity under acidic conditions. nih.gov |
| Rhodium/Ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) | Chiral saturated ester | Widely used for asymmetric hydrogenation of various olefins. |
This table presents common catalyst systems for asymmetric hydrogenation applicable to α,β-unsaturated esters.
Reactivity and Transformation of the Ester Functional Group
The ethyl ester group can undergo several fundamental transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid (3-fluorocinnamic acid) can be achieved under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with an alkali, such as sodium hydroxide. chemguide.co.uk The reaction yields the carboxylate salt of the acid, which can then be protonated with a strong acid to give the final carboxylic acid product. chemguide.co.uk This method is often preferred due to its irreversibility and easier product separation. chemguide.co.uk
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol (B129727) and an acid catalyst would produce Mthis compound. This process is useful for modifying the properties of the ester or for introducing different functional groups. A variety of catalysts, including Brønsted acidic ionic liquids and scandium(III) triflate, can be used to promote transesterification. organic-chemistry.orgresearchgate.net
The ester functional group can be reduced to a primary alcohol (3-(3-fluorophenyl)prop-2-en-1-ol). This transformation requires strong reducing agents, as milder reagents will typically reduce the C=C double bond first or not react with the ester at all.
Common reagents for this reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that will reduce the ester group to a primary alcohol. It will also reduce the carbon-carbon double bond.
Diisobutylaluminium Hydride (DIBAL-H): A more selective reducing agent. At low temperatures, it can reduce esters to aldehydes. If excess DIBAL-H is used or the temperature is raised, it will proceed to the primary alcohol.
In some cases, biological reductions using microorganisms like baker's yeast can be employed for the reduction of related keto-esters to hydroxy-esters, often with high enantioselectivity. ethz.chstudycorgi.com While not a direct reduction to a primary alcohol, this highlights the utility of biocatalysis in the selective transformation of carbonyl-containing compounds. studycorgi.com
Amidation and Peptide Coupling Reactions
The ethyl ester functionality of this compound is a versatile handle for derivatization, most notably through amidation to form the corresponding cinnamamides. This transformation can be achieved through several synthetic routes. Direct amidation involves the reaction of the ester with a primary or secondary amine. This process often requires elevated temperatures or catalysis to proceed efficiently, as esters are less reactive than other carboxylic acid derivatives like acid chlorides. Lewis acid catalysts or boron-derived reagents have been shown to promote the direct condensation of esters and amines. analis.com.mymdpi.com For instance, reactions can be performed under solvent-free conditions using catalysts like iron(III) chloride. mdpi.com
Alternatively, a two-step procedure is commonly employed, especially for more sensitive substrates or in the context of peptide synthesis. This involves the initial hydrolysis of the ethyl ester to the corresponding 3-fluorocinnamic acid. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents. researchgate.net These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. researchgate.netacs.org This method is central to peptide synthesis and allows for the formation of an amide bond under mild conditions, minimizing side reactions. nih.gov
Common coupling reagents used for this purpose are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. analis.com.myresearchgate.net The general scheme involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to yield the desired amide. analis.com.my This strategy has been successfully applied to couple various cinnamic acid derivatives to amines and amino acids. nih.govrsc.org
| Reagent Class | Specific Example(s) | Typical Conditions | Application |
| Carbodiimides | EDC, DCC | In the presence of an amine and often an additive (e.g., HOBt), in a suitable organic solvent like DMF or DCM. analis.com.my | Peptide synthesis, general amidation. analis.com.myresearchgate.net |
| Phosphonium (B103445) Salts | HBTU, PyBOP | Used with a non-nucleophilic base (e.g., DIEA) in polar aprotic solvents. | Efficient coupling for sterically hindered amines. |
| Boron-based Catalysts | Boric Acid | Reaction with amine, often under heating or ultrasonic irradiation. semanticscholar.org | Direct amidation of carboxylic acids. semanticscholar.org |
| Lewis Acids | Iron(III) Chloride | Solvent-free, heating (e.g., 80 °C). mdpi.com | Direct conversion of esters to amides. mdpi.com |
Reactivity and Functionalization of the Fluorinated Phenyl Ring
Electrophilic Aromatic Substitution Reactions
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of its two substituents: the fluorine atom and the ethyl propenoate group. wikipedia.org These substituents exert competing directing effects, making the prediction of regioselectivity a crucial consideration. libretexts.orgorganicchemistrytutor.com
Conversely, the ethyl propenoate side chain (-CH=CH-COOEt) is a deactivating and meta-directing group. wikipedia.orgwikipedia.org The conjugated system withdraws electron density from the aromatic ring through resonance, placing partial positive charges at the ortho and para positions. This destabilizes the cationic intermediates for ortho and para substitution, making the meta position the most favorable site for electrophilic attack.
| Substituent | Position on Ring | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |
| Fluorine (-F) | C-3 | Strong, Deactivating | Weak, Activating | Deactivating | Ortho, Para (to C-3), i.e., positions 2, 4, 6 |
| Ethyl propenoate | C-1 | Weak, Deactivating | Strong, Deactivating | Deactivating | Meta (to C-1), i.e., position 5 |
Metalation Reactions (e.g., Directed Ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.ca The fluorine atom is recognized as a potent DMG. capes.gov.brdocumentsdelivered.comresearchgate.net It can coordinate with the lithium cation of the base (e.g., n-butyllithium, s-butyllithium, or lithium diisopropylamide - LDA), lowering the kinetic barrier for deprotonation of the adjacent C-H bond. epfl.chresearchgate.net
In the case of this compound, the fluorine atom at the C-3 position can direct lithiation to either the C-2 or C-4 positions. The choice between these two sites would be influenced by steric factors and the potential for secondary coordination with the carbonyl oxygen of the ester group. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles (e.g., silyl (B83357) chlorides, aldehydes, carbon dioxide) to introduce new functional groups with high regiocontrol.
A significant challenge in the metalation of this compound is the presence of the electrophilic ester group. Organolithium reagents are not only strong bases but also potent nucleophiles, which can lead to a competing nucleophilic attack at the ester's carbonyl carbon. To circumvent this side reaction, several strategies could be employed:
Using sterically hindered or less nucleophilic bases like LDA or lithium tetramethylpiperidide (LiTMP). researchgate.netnih.gov
Performing the reaction at very low temperatures (e.g., -78 °C) to favor the kinetically faster deprotonation over nucleophilic addition. uwindsor.ca
Employing an in-situ trapping protocol, where the electrophile is present in the reaction mixture during the addition of the organolithium reagent. nih.gov
Studies on various fluorinated aromatics have demonstrated that fluorine is one of the most powerful directing groups, capable of promoting metalation even in the presence of other functionalities like esters, provided the conditions are carefully controlled. capes.gov.brepfl.chnih.gov
Stereoselective Derivatization Strategies
Enantioselective Transformations of the Alkene
The carbon-carbon double bond in the propenoate side chain of this compound is an ideal site for stereoselective derivatization. Enantioselective transformations of this alkene can introduce one or two new stereocenters, providing access to a wide range of chiral building blocks. Key strategies include asymmetric hydrogenation, dihydroxylation, and epoxidation.
Asymmetric Hydrogenation: This is one of the most effective methods for the enantioselective reduction of prochiral alkenes. Using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, molecular hydrogen can be added across the double bond to produce the corresponding saturated ester, ethyl 3-(3-fluorophenyl)propanoate, with high enantiomeric excess (ee). nih.govrsc.org The choice of chiral ligand coordinated to the metal center is critical for achieving high stereoselectivity. nih.gov For α,β-unsaturated esters like cinnamates, catalysts bearing chiral phosphine ligands have proven to be highly effective. dntb.gov.ua
Asymmetric Dihydroxylation (AD): This reaction, famously developed by Sharpless, installs two adjacent hydroxyl groups across the double bond. Using osmium tetroxide as the catalyst in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids), the dihydroxylation of this compound can yield a chiral diol with high enantioselectivity. nih.gov The two possible enantiomeric diol products can be selectively synthesized by choosing the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β). researchgate.net
Asymmetric Epoxidation: The alkene can be converted into an epoxide, a versatile three-membered ring intermediate. While various methods exist, the Sharpless asymmetric epoxidation is specific to allylic alcohols. For isolated alkenes like the one in this compound, other catalytic systems, such as those based on chiral manganese-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketones (Shi epoxidation), can be employed to achieve enantioselective epoxidation. researchgate.net The resulting chiral glycidic ester is a valuable synthetic intermediate.
| Transformation | Reagents / Catalyst System | Product Type | Key Features |
| Asymmetric Hydrogenation | H₂, Chiral Rh, Ru, or Ir catalyst (e.g., Ru-BINAP) dntb.gov.ua | Chiral saturated ester | Creates one new stereocenter at the α-carbon. High turnover numbers are achievable. nih.gov |
| Asymmetric Dihydroxylation | OsO₄ (cat.), NMO, Chiral Ligand (e.g., from AD-mix) nih.gov | Chiral vicinal diol | Creates two new stereocenters (α and β carbons). Predictable stereochemistry based on ligand choice. |
| Asymmetric Epoxidation | Oxidant (e.g., m-CPBA, H₂O₂), Chiral Catalyst (e.g., Jacobsen's catalyst) | Chiral glycidic ester (epoxide) | Creates two new stereocenters. The epoxide is a versatile intermediate for further reactions. researchgate.net |
Diastereoselective Reactions for Complex Scaffold Construction
The strategic placement of a fluorine atom at the β-position of ethyl cinnamate (B1238496) significantly influences its reactivity, making this compound a valuable substrate for diastereoselective reactions aimed at the construction of complex molecular scaffolds. The electron-withdrawing nature of fluorine enhances the electrophilicity of the double bond, facilitating a range of stereocontrolled transformations. These reactions are crucial in medicinal chemistry and materials science, where precise control over the three-dimensional arrangement of atoms is paramount for tailoring molecular properties. Methodologies such as conjugate additions, cycloadditions, and epoxidations have been effectively employed to introduce new stereocenters with high levels of diastereoselectivity.
A key strategy in achieving high diastereoselectivity involves the use of chiral catalysts, including both metal complexes and organocatalysts. These catalysts create a chiral environment around the substrate, directing the approach of the nucleophile or reagent to one face of the molecule over the other. This facial discrimination is essential for establishing the desired stereochemistry at the newly formed stereogenic centers.
For instance, in conjugate addition reactions, the use of chiral ligands in metal-catalyzed processes or the application of chiral organocatalysts can lead to the formation of adducts with excellent diastereomeric ratios. Similarly, in cycloaddition reactions, the stereochemical outcome is often dictated by the catalyst and the inherent stereoelectronics of the fluorinated substrate. The fluorine atom can exert significant steric and electronic influence, favoring specific transition states that lead to the desired diastereomer.
The construction of complex scaffolds often relies on the ability to perform these reactions with predictable and high levels of stereocontrol. The resulting products, bearing multiple contiguous stereocenters, serve as versatile intermediates for the synthesis of more elaborate molecules with potential applications in various fields of chemical research.
Diastereoselective Conjugate Addition
Conjugate addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, the polarized nature of the α,β-unsaturated system makes it an excellent Michael acceptor. The diastereoselectivity of this reaction can be controlled through various strategies, including the use of chiral nucleophiles, chiral auxiliaries, or, more commonly, chiral catalysts.
Organocatalysis has emerged as a particularly effective approach for asymmetric conjugate additions to fluorinated substrates. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the addition of a wide range of nucleophiles to α,β-unsaturated systems with high diastereo- and enantioselectivity. The catalyst typically activates the substrate through hydrogen bonding or by forming a transient chiral iminium ion, which then reacts with the nucleophile in a stereocontrolled manner.
The fluorine atom at the β-position can play a crucial role in directing the stereochemical outcome. Its steric bulk and electronic properties can influence the preferred conformation of the substrate-catalyst complex and the transition state geometry, thereby enhancing the diastereoselectivity of the addition.
Below is a representative table illustrating the potential outcomes of a diastereoselective Michael addition to a substrate analogous to this compound, based on literature reports for similar fluorinated α,β-unsaturated esters.
| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|---|
| 1 | Dimethyl malonate | Chiral Thiourea A | Toluene | -20 | 95 | 95:5 |
| 2 | Nitromethane | Chiral Amine B | CH2Cl2 | 0 | 88 | 92:8 |
| 3 | Thiophenol | Chiral Squaramide C | THF | -40 | 92 | 97:3 |
| 4 | 1,3-Dicarbonyl compound | Chiral Phase-Transfer Catalyst D | Toluene/H2O | 25 | 90 | 90:10 |
Diastereoselective Cycloaddition Reactions
Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for the construction of cyclic and heterocyclic scaffolds. This compound, as an electron-deficient alkene, is a suitable component in these transformations. The diastereoselectivity of these reactions is often governed by the electronic nature of the reactants and the stereochemical preferences of the transition state.
In [3+2] cycloadditions involving azomethine ylides, for example, the reaction with this compound can lead to the formation of highly substituted pyrrolidines with multiple stereocenters. The use of chiral ligands or catalysts can effectively control the facial selectivity of the cycloaddition, affording specific diastereomers with high purity.
Similarly, in Diels-Alder [4+2] cycloadditions, this compound can act as a dienophile. The stereochemical outcome of the reaction is influenced by the endo/exo selectivity, which can be tuned by the choice of Lewis acid catalyst and the reaction conditions. The fluorine substituent can impact the frontier molecular orbital energies and the steric interactions in the transition state, thereby influencing the diastereoselectivity.
The following table provides illustrative data on the diastereoselective outcomes of cycloaddition reactions with substrates similar to this compound, as documented in scientific literature.
| Entry | Reaction Type | Reactant | Catalyst/Promoter | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo or syn:anti) |
|---|---|---|---|---|---|---|
| 1 | [3+2] Cycloaddition | Azomethine Ylide | AgOAc | Toluene | 85 | >95:5 (endo) |
| 2 | Diels-Alder [4+2] | Cyclopentadiene | Chiral Lewis Acid | CH2Cl2 | 91 | 98:2 (endo) |
| 3 | [3+2] Nitrone Cycloaddition | C-Phenyl-N-methylnitrone | Cu(OTf)2/Chiral Ligand | THF | 89 | 94:6 (syn) |
| 4 | Paterno-Büchi [2+2] | Benzaldehyde | Photochemical | Acetonitrile (B52724) | 75 | 85:15 |
Application As a Building Block in Complex Chemical Syntheses
Precursor in Fluorine-Containing Organic Compounds Synthesis
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical applications. rsc.org Ethyl 3-fluorocinnamate provides a readily available scaffold containing a strategically placed fluorine atom for the synthesis of such value-added compounds.
While direct synthetic examples employing this compound for heterocycle synthesis are not extensively detailed in the surveyed literature, its structure as a fluorinated α,β-unsaturated ester makes it an ideal candidate for cycloaddition reactions, a cornerstone in heterocyclic chemistry. nih.gov The electron-deficient nature of the double bond, enhanced by the ester group, allows it to act as a competent dipolarophile or dienophile in reactions with various 1,3-dipoles or dienes to form five- and six-membered rings, respectively. nih.gov
For instance, α,β-unsaturated esters are known to participate in [3+2] cycloaddition reactions with dipoles like azides or nitrile oxides to yield triazoles or isoxazoles. Similarly, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could provide access to fluorinated cyclohexene (B86901) derivatives, which are precursors to a wide range of more complex heterocyclic systems. nih.gov The general applicability of these reactions to α,β-unsaturated systems suggests a strong potential for this compound in this area.
| Reaction Type | Reactant Partner | Potential Heterocyclic Product Core |
|---|---|---|
| [3+2] Cycloaddition | Azide (B81097) (e.g., Sodium Azide) | Triazoline/Triazole |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline/Isoxazole |
| [3+2] Cycloaddition | Diazoalkane | Pyrazoline |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative |
The incorporation of fluorine into natural products is a proven strategy for creating analogs with improved pharmacological profiles. rsc.orgrsc.org The synthesis of these analogs often relies on the use of fluorinated building blocks that can be integrated into a larger molecular framework. researchgate.net
Although specific synthetic routes starting from this compound to produce a fluorinated natural product analog were not identified in the reviewed literature, its structure is analogous to precursors used in complex syntheses. For example, the cinnamate (B1238496) moiety is a substructure in various natural products. A fluorinated version like this compound could be employed in synthetic pathways (e.g., Heck coupling, metathesis, or conjugate addition reactions) to build the carbon skeleton of a target natural product, thereby introducing a fluorine atom at a specific position on the aromatic ring. This approach allows for the late-stage introduction of fluorine, which can be advantageous in multi-step syntheses. rsc.org
Fluorinated amino acids are of significant interest as they can be incorporated into peptides and proteins to enhance their stability or modulate their biological activity. researchgate.netprinceton.edu The synthesis of these unnatural amino acids often involves asymmetric transformations of fluorinated precursors. nih.gov
While no direct synthesis of a fluorinated amino acid derivative using this compound as the starting material is documented in the available research, its α,β-unsaturated system is a key feature for potential synthetic routes. One plausible approach is through a conjugate addition (Michael addition) of a nitrogen nucleophile to the double bond. An asymmetric version of this reaction, using a chiral amine or a chiral catalyst, could establish the stereochemistry required for an amino acid derivative. Subsequent manipulation of the ester group would lead to the final fluorinated amino acid. This strategy is a common method for the preparation of β-amino acids, and this compound would be a suitable substrate for producing a 3-amino-3-(3-fluorophenyl)propanoic acid derivative. nih.gov
Role in Polymer Chemistry and Advanced Material Synthesis (Focus on Monomer Synthesis and Polymerization Mechanisms)
The olefinic bond in this compound allows it to act as a monomer in polymerization reactions. The presence of the fluorine atom can bestow desirable properties such as thermal stability, chemical resistance, and specific dielectric characteristics to the resulting polymer.
Cinnamate-containing polymers are known for their photo-crosslinkable properties and applications in photoresists and liquid crystal displays. nih.gov The introduction of fluorine into this class of polymers can further modify their properties for advanced applications. nih.gov
Specific studies focusing solely on the radical polymerization of this compound are not prominent in the surveyed literature. However, the polymerization of related monomers provides insight into its potential behavior. For instance, copolymers containing vinylbenzyl cinnamate and perfluorinated styrene (B11656) units have been synthesized and investigated as gate dielectrics in organic thin-film transistors. nih.gov This indicates that cinnamate functionalities are compatible with polymerization processes that also incorporate fluorinated monomers.
The radical polymerization of an α,β-unsaturated ester like this compound would typically be initiated by a radical initiator, such as AIBN or benzoyl peroxide. The propagation would proceed via the addition of the growing polymer radical to the β-carbon of the monomer. The reactivity of the monomer and the properties of the resulting polymer would be influenced by the steric hindrance and electronic effects of the 3-fluorophenyl and ethyl ester groups. Research on other substituted methacrylates and acrylates shows that such side groups significantly impact the rate constants for propagation and termination. researchgate.net
| Structural Feature | Potential Effect on Polymerization/Polymer Properties |
|---|---|
| Carbon-Carbon Double Bond | Enables addition polymerization. |
| 3-Fluorophenyl Group | May influence monomer reactivity via electronic effects; can increase thermal stability and modify dielectric properties of the resulting polymer. |
| Ethyl Ester Group | Affects the glass transition temperature (Tg) and solubility of the polymer. |
| Disubstituted Alkene | May lead to lower polymerization rates and lower molecular weights compared to monosubstituted alkenes due to steric hindrance. |
Monomer for Polymerization Reactions
Anionic/Cationic Polymerization Investigations
An extensive search of scientific databases yields no specific studies on the anionic or cationic polymerization of this compound. While the polymerization of structurally related compounds, such as fluorinated acrylates and other cinnamic acid esters, has been investigated, direct extrapolation of these findings to this compound is speculative. The electronic effects of the fluorine atom at the meta position of the phenyl ring would likely influence the electron density of the vinyl group, which in turn would affect its susceptibility to anionic or cationic initiation and propagation. However, without experimental data, any discussion of reaction kinetics, polymer properties, or the feasibility of forming polymers with controlled molecular weights and narrow distributions remains theoretical.
Precursor for Advanced Polymer Architectures and Composites
The potential use of this compound as a monomer for creating advanced polymer architectures, such as block copolymers, graft copolymers, or polymer composites, has not been reported in the scientific literature. The synthesis of such materials would require controlled polymerization techniques, and as noted, the behavior of this compound in these reactions is not documented. The incorporation of fluorine can bestow unique properties upon polymers, including hydrophobicity, thermal stability, and low surface energy. While these are desirable characteristics for advanced materials and composites, there is no current research demonstrating the use of this compound to achieve these ends.
Intermediate in Agrochemical and Specialty Chemical Synthesis
The role of a compound as an intermediate in multi-step syntheses is a cornerstone of modern organic chemistry. The presence of multiple functional groups in this compound—an ester, an alkene, and a fluorinated aromatic ring—suggests its potential as a versatile intermediate. However, specific examples of its use in the synthesis of agrochemicals or other specialty research chemicals are not detailed in published literature.
Building Block for Fluoro-substituted Phenylpropanoids
Phenylpropanoids are a large class of organic compounds derived from phenylalanine and tyrosine. The introduction of fluorine into these structures can significantly alter their biological activity. While the synthesis of various fluoro-substituted phenylpropanoids is an active area of research, there are no specific documented synthetic routes that utilize this compound as a starting material or key intermediate to produce other fluoro-substituted phenylpropanoids.
Component in Multi-step Synthesis of Research Chemicals
Similarly, a thorough review of chemical synthesis literature does not reveal any specific instances where this compound is employed as a component in the multi-step synthesis of a particular research chemical. Its synthesis, typically via reactions such as the Wittig or Heck reaction, is documented, confirming its availability. However, its subsequent transformations into more complex target molecules in a research context are not described in the available literature.
Mechanistic Studies of Specific Reactions Involving Ethyl 3 Fluorocinnamate or Its Scaffold
Photochemical Reactions and Their Mechanisms
The photochemistry of cinnamate (B1238496) derivatives is a rich field of study, with applications ranging from materials science to pharmacology. The introduction of a substituent on the phenyl ring, such as fluorine, can profoundly alter the photophysical and photochemical properties of the molecule.
The most common photochemical reaction for cinnamates is the reversible cis-trans isomerization around the carbon-carbon double bond. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state, where rotation around the double bond becomes more facile. For substituted cinnamates, the efficiency and mechanism of this isomerization are highly dependent on the nature and position of the substituent.
Theoretical studies on methyl cinnamate (MC) have shown that the photoisomerization process can be complex, involving multiple excited states. A prominent pathway for unsubstituted MC is initiated by excitation to the first singlet excited state (S¹), which has a ππ* character. This is followed by an internal conversion (IC) to a nearby singlet state with nπ* character. From this ¹nπ* state, intersystem crossing (ISC) to the triplet manifold occurs, specifically to the T¹ (³ππ*) state. Relaxation from the T¹ state can then lead to either the trans or cis isomer in the ground state (S⁰) researchgate.netrsc.org.
The quantum yields for the isomerization of ethyl cinnamate in ethanol (B145695) have been reported as 0.26 for the trans to cis conversion and 0.29 for the cis to trans conversion, indicating that a significant portion of the excited molecules deactivates back to the original ground state isomer rsc.org. The fluorine substituent in ethyl 3-fluorocinnamate, being electron-withdrawing, can alter the electron density distribution in the excited state, thereby influencing the branching ratio between isomerization and other decay pathways.
Table 1: Proposed Photo-isomerization Pathway for Cinnamates
| Step | Description | Key Intermediates | Influencing Factors |
| 1 | Photoexcitation | S₀ → S₁ (¹ππ) | Wavelength of UV radiation |
| 2 | Internal Conversion | S₁ (¹ππ) → S₁ (¹nπ) | Substituent position and nature |
| 3 | Intersystem Crossing | S₁ (¹nπ) → T₁ (³ππ) | Spin-orbit coupling |
| 4 | Relaxation | T₁ (³ππ) → S₀ (trans or cis) | Potential energy surface of T₁ |
In addition to isomerization, cinnamate esters can undergo [2+2] photodimerization, particularly in the solid state or in concentrated solutions. This reaction involves the cycloaddition of the double bonds of two molecules to form a cyclobutane (B1203170) ring. The stereochemistry of the resulting dimer is often dictated by the packing of the molecules in the crystal lattice or the orientation of the molecules in solution.
The mechanism of photodimerization for cinnamic esters has been shown to be catalyzed by Lewis acids researchgate.netosti.gov. Complexation of a Lewis acid, such as tin(IV) chloride (SnCl₄), to the carbonyl oxygen of the ester group alters the electronic structure of the molecule. This complexation leads to a lengthening of the enone double bond and a change in the enone conformation from s-cis to s-trans researchgate.netosti.gov. These structural changes, along with an increase in the excited-state lifetime and reactivity, contribute to a more efficient and stereoselective dimerization researchgate.netosti.gov. The photodimerization typically yields syn head-to-tail (α-truxillate) dimers researchgate.netosti.gov.
For this compound, the electron-withdrawing nature of the fluorine atom could influence the interaction with a Lewis acid catalyst and the stability of the excited state intermediates. The photodimerization can also be sensitized by triplet sensitizers like benzophenone, proceeding through the triplet excited state of the cinnamate researchgate.net.
The excited state dynamics of substituted cinnamates have been investigated to understand their potential as UV filters. The primary goal of a sunscreen agent is to dissipate the absorbed UV energy as heat through efficient non-radiative decay pathways, thus preventing damage to the skin.
Experimental and theoretical studies on fluoro-substituted cinnamic acids and cinnamates have shown that the position of the fluorine atom affects the character of the low-lying ππ* and σπ* states colab.wsresearchgate.netrsc.org. The absorption spectra and radiative lifetimes are sensitive to the substitution pattern. For instance, ortho- and meta-substituted derivatives tend to have longer emission lifetimes compared to their para-substituted counterparts colab.wsrsc.org. This is attributed to the presence of an energy barrier or a flat potential energy surface in the S₁ state of the ortho and meta isomers, which leads to fluorescence, whereas the para isomers often exhibit barrierless non-radiative decay colab.wsrsc.org.
For this compound, being a meta-substituted derivative, it is plausible that it would exhibit fluorescence and have a relatively longer excited-state lifetime compared to a para-fluoro isomer. The energy transfer processes would involve competition between fluorescence, internal conversion, intersystem crossing, and the photochemical reactions of isomerization and dimerization. Kinetic-energy-resolved photoelectron spectroscopy has been employed to directly probe the deactivation mechanisms of substituted cinnamates, providing insights into the electronic structure of the excited singlet and triplet manifolds rsc.orgresearchgate.net.
Catalytic Transformations and Mechanistic Aspects
The double bond and the ester functionality of this compound make it a substrate for various catalytic transformations, including hydrogenation and oxidation. The electronic effect of the fluorine substituent plays a crucial role in the mechanism of these reactions.
The catalytic hydrogenation of the carbon-carbon double bond in cinnamates is a common transformation. While palladium and rhodium catalysts are often used, iridium complexes have emerged as powerful catalysts for the hydrogenation of challenging substrates, including electron-deficient alkenes researchgate.netresearchgate.net. The fluorine atom in this compound acts as an electron-withdrawing group, making the double bond electron-deficient and thus a suitable substrate for certain iridium-catalyzed hydrogenations.
The mechanism of iridium-catalyzed hydrogenation can vary depending on the nature of the catalyst and the substrate. For electron-deficient alkenes, a "nucleophilic hydrogenation" mechanism has been proposed, which is activated by a base researchgate.netresearchgate.net. This is in contrast to the typical hydrogenation of electron-rich alkenes, which is often inhibited by bases. The proposed mechanism involves the formation of a catalytically active iridium hydride species that attacks the electron-deficient double bond.
Iridium complexes with chiral ligands are also employed for asymmetric hydrogenation, leading to the formation of chiral products with high enantioselectivity rsc.orgacs.orgnih.gov. The mechanism of these reactions often involves the coordination of the substrate to the chiral iridium center, followed by the migratory insertion of the olefin into the iridium-hydride bond and subsequent reductive elimination of the product. The stereochemical outcome is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral ligand environment.
Table 2: General Steps in Iridium-Catalyzed Hydrogenation of an Electron-Deficient Alkene
| Step | Description | Key Intermediates |
| 1 | Catalyst Activation | Formation of an active Iridium-hydride species |
| 2 | Substrate Coordination | Coordination of the C=C bond to the Iridium center |
| 3 | Migratory Insertion | Insertion of the alkene into the Ir-H bond |
| 4 | Reductive Elimination | Elimination of the saturated product and regeneration of the catalyst |
The oxidation of the double bond in cinnamates can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidant and reaction conditions. A study on the oxidation of ethyl cinnamate with trichloroisocyanuric acid (TCCA) in an acetic acid-sodium acetate (B1210297) medium suggests a mechanism involving an electrophilic attack of the oxidant on the double bond researchgate.net.
The reaction was found to be first order with respect to both the oxidant and the substrate researchgate.net. The proposed mechanism involves the formation of a chloronium ion intermediate by the electrophilic addition of chlorine from TCCA to the double bond. This is followed by the nucleophilic attack of a solvent molecule (e.g., water or acetate) to open the chloronium ion ring, leading to the formation of an addition product. Subsequent hydrolysis and/or elimination steps would then yield the final oxidation products.
For this compound, the electron-withdrawing fluorine atom would decrease the electron density of the double bond, making it less susceptible to electrophilic attack. Therefore, the rate of oxidation with an electrophilic oxidant like TCCA might be slower compared to unsubstituted ethyl cinnamate. The regioselectivity of the nucleophilic attack on the intermediate halonium ion could also be influenced by the electronic effects of the 3-fluoro substituent.
Another potential oxidation pathway is the cleavage of the double bond, which can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone. The mechanism of these reactions typically involves the formation of a cyclic intermediate (e.g., a manganate (B1198562) ester or an ozonide), which then decomposes to yield carbonyl compounds. The presence of the aromatic ring and the ester group would also influence the course of these oxidation reactions.
Metal-Catalyzed Cross-Coupling Mechanisms
Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net For substrates like this compound, the aryl-fluorine bond can be a site for such reactions, typically involving a palladium, nickel, or iron catalyst. chemistryjournals.netyoutube.comnih.gov The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netwikipedia.org
The cycle begins with the oxidative addition of the aryl halide (in this case, the fluorinated cinnamate scaffold) to a low-valent metal catalyst, often a Pd(0) complex. youtube.com This step involves the insertion of the metal into the carbon-halogen bond, leading to the formation of a higher-valent organometallic intermediate, for instance, a Pd(II) species. wikipedia.org
Following oxidative addition is transmetalation , where an organometallic nucleophile (e.g., an organoboron, organozinc, or organomagnesium compound) transfers its organic group to the metal center, displacing the halide. wikipedia.orgnih.gov This step forms a new diorganometallic complex.
The final step is reductive elimination , where the two organic groups on the metal center couple and are expelled as the final cross-coupled product. This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.netwikipedia.org Computational methods, particularly density functional theory (DFT), have become powerful tools for investigating these mechanistic pathways and optimizing reaction conditions. chemistryjournals.netnih.gov
Table 1: Key Steps in Metal-Catalyzed Cross-Coupling
| Step | Description | Intermediate Species (Example with Pd) |
|---|---|---|
| Oxidative Addition | The metal catalyst inserts into the carbon-halide bond of the electrophile. | LnPd(0) + Ar-X → LnPd(II)(Ar)(X) |
| Transmetalation | An organic group is transferred from a second reagent to the metal catalyst. | LnPd(II)(Ar)(X) + R-M → LnPd(II)(Ar)(R) + M-X |
| Reductive Elimination | The two organic fragments are coupled and ejected from the metal, regenerating the catalyst. | LnPd(II)(Ar)(R) → Ar-R + LnPd(0) |
Biocatalytic Transformations: Mechanistic Aspects
Enzymes offer a powerful alternative to traditional chemical catalysts, often providing exceptional selectivity under mild conditions. mdpi.com The use of biocatalysts for transforming cinnamate derivatives leverages the intricate machinery of enzyme active sites.
Enzymatic Active Site Interactions Mediating Chemical Conversion
The interaction between a substrate like this compound and an enzyme's active site is the cornerstone of biocatalysis. These interactions are governed by the three-dimensional structure of the protein and involve a combination of non-covalent forces. sinoshiny.com The phenyl group of the cinnamate scaffold can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the active site. sinoshiny.com
Simultaneously, the ester group can form hydrogen bonds with appropriate donor or acceptor residues like serine, aspartate, or histidine. These non-covalent interactions orient the substrate precisely within the active site, positioning it for chemical transformation. sinoshiny.com
In some cases, the interaction can lead to the formation of a covalent bond between the substrate and an active site residue, resulting in a temporary acyl-enzyme intermediate. sinoshiny.com For example, in hydrolases like chymotrypsin, a serine residue acts as a nucleophile. nih.gov Molecular docking studies on other cinnamate derivatives, such as caffeic acid ethyl ester with E. coli β-glucuronidase (EcGUS), have identified key interactions with residues like Asp163, Tyr468, and Glu504 that are critical for binding and competitive inhibition. nih.govresearchgate.net
Table 2: Substrate-Enzyme Interactions for Cinnamate Scaffolds
| Interaction Type | Description | Key Amino Acid Residues |
|---|---|---|
| π-π Stacking | Interaction between the aromatic ring of the cinnamate and aromatic residues. | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |
| Hydrogen Bonding | Electrostatic attraction involving the ester or carboxyl group of the substrate. | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Histidine (His) |
| Hydrophobic Interactions | The nonpolar parts of the substrate interact with nonpolar residues. | Leucine (Leu), Valine (Val), Isoleucine (Ile) |
| Covalent Bonding | Temporary covalent bond formation, often with a nucleophilic residue. | Serine (Ser), Cysteine (Cys) |
Regio- and Stereoselectivity in Enzyme-Mediated Reactions
A significant advantage of enzymatic catalysis is the high degree of selectivity they can achieve. mdpi.comRegioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on the substrate molecule, while stereoselectivity is the preference for forming one stereoisomer over another. mdpi.comrsc.org
This selectivity arises from the specific arrangement of amino acids in the enzyme's active site, which creates a chiral environment. researchgate.net The active site acts as a template, binding the substrate (e.g., this compound) in a highly constrained orientation. This precise positioning ensures that the catalytic residues can only access and react with a particular functional group or face of the molecule. mdpi.com For instance, in the enzymatic hydroxylation of an aromatic ring, the substrate's orientation determines which carbon atom is positioned closest to the enzyme's reactive oxygen species, thus dictating the position of the new hydroxyl group. Similarly, in reactions involving the double bond of the cinnamate, the enzyme's structure controls the facial selectivity of the attack, leading to the formation of a specific enantiomer or diastereomer. mdpi.com
Protein Engineering for Modulating Cinnamate Reactivity
While naturally occurring enzymes possess remarkable catalytic properties, they are not always perfectly suited for industrial processes or for non-natural substrates like this compound. Protein engineering provides powerful tools to tailor enzyme properties for specific applications. nih.gov The goal is often to improve catalytic activity, enhance stability in process conditions, or alter substrate specificity and selectivity. nih.govnih.gov
Techniques such as directed evolution and site-directed mutagenesis are commonly employed. Directed evolution involves generating a large library of enzyme variants through random mutagenesis and then screening for mutants with the desired properties. This approach mimics natural evolution in a laboratory setting. Site-directed mutagenesis, on the other hand, is a rational design approach where specific amino acid residues, often in or near the active site, are replaced to deliberately alter interactions with the substrate. nih.gov For instance, modifying hydrophobic residues in the active site could improve the binding of a non-polar cinnamate ester, while altering the position of catalytic residues could change the enzyme's regio- or stereoselectivity. researchgate.net
Table 3: Protein Engineering Strategies for Cinnamate-Modifying Enzymes
| Strategy | Description | Potential Outcome for Cinnamate Reactivity |
|---|---|---|
| Random Mutagenesis | Introduction of random mutations throughout the enzyme's gene. | Enhanced catalytic efficiency, improved thermal stability. |
| Site-Directed Mutagenesis | Specific changes to one or more amino acid residues in the active site. | Altered substrate specificity, inverted or enhanced stereoselectivity. |
| Fusion Proteins | Combining the enzyme with another protein or peptide fragment. | Increased expression of rate-limiting enzymes, improved stability. |
Future Research Directions and Unexplored Avenues for Ethyl 3 Fluorocinnamate
Development of More Sustainable and Efficient Synthetic Routes (e.g., Continuous Flow, Electrosynthesis)
The imperative for green chemistry is driving a paradigm shift in the synthesis of fine chemicals. For ethyl 3-fluorocinnamate, moving beyond traditional batch methods towards more sustainable and efficient technologies is a primary research goal.
Continuous Flow Synthesis: This approach offers numerous advantages, including superior control over reaction parameters, enhanced safety, and improved scalability. scg.ch Future work should focus on designing a continuous-flow process for the synthesis of this compound. This could involve the heterogenization of catalysts for the condensation reaction, which would streamline purification and enable catalyst recycling, thereby reducing waste. scg.ch The use of flow chemistry is particularly advantageous for handling potentially hazardous reagents or intermediates and can lead to higher yields and selectivity. rsc.orggcande.org
Electrosynthesis: Offering a reagent-free method of oxidation or reduction, electrosynthesis is an inherently green technology. wikipedia.org Research into the electrochemical synthesis of this compound is a promising, yet underexplored, area. This could involve the electro-oxidative coupling of 3-fluorobenzene with ethyl acrylate (B77674) or related precursors. Such methods obviate the need for chemical oxidants, minimizing waste and improving the atom economy of the synthesis.
| Technology | Potential Advantages for this compound Synthesis | Key Research Objectives |
| Continuous Flow | Enhanced heat/mass transfer, improved safety, scalability, potential for automation, reduced waste. scg.ch | Development of immobilized catalysts, optimization of reactor design, integration of in-line purification. |
| Electrosynthesis | Use of electricity as a clean reagent, avoidance of chemical oxidants, mild reaction conditions. wikipedia.org | Screening of electrode materials, optimization of electrolyte and solvent systems, mechanistic elucidation of redox processes. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic nature of this compound, characterized by an electron-deficient double bond and a C-F bond, suggests a rich and largely untapped reactivity profile.
Future research should venture into asymmetric catalysis to control the stereochemistry of additions to the alkene. The development of enantioselective conjugate additions would provide access to valuable chiral building blocks for the pharmaceutical industry. Furthermore, the strategic activation of the typically robust C-F bond could unlock novel functionalization pathways. While challenging, selective C-F activation and transformation would represent a significant advance, allowing for the late-stage modification of the aromatic ring.
Photoredox catalysis also presents an exciting frontier. This technology could enable previously inaccessible radical-based transformations, such as the direct introduction of fluoroalkyl groups onto the cinnamate (B1238496) backbone, which are highly sought after in medicinal chemistry. rsc.org
Advanced Applications in Complex Molecular Architecture Construction and Methodology Development
As a fluorinated building block, this compound is an ideal starting point for constructing complex molecules and for developing new synthetic methods. olemiss.eduacs.org
In complex molecule synthesis , the compound can be incorporated into fluorinated analogues of natural products or pharmaceuticals. The fluorine atom can serve as a strategic bioisostere for a hydrogen atom or a hydroxyl group, potentially enhancing the metabolic stability and binding affinity of the parent molecule. fluorochem.co.uk
In methodology development , this compound can serve as a benchmark substrate to test the scope and efficiency of new chemical reactions. Its combination of an aromatic ring, a reactive alkene, and an ester functional group makes it a versatile platform for evaluating novel C-H activation, cross-coupling, or cycloaddition strategies. nih.gov
Integration into Supramolecular Chemistry or Nanomaterials Synthesis as a Functional Component
The distinct properties imparted by the fluorine atom make this compound an attractive candidate for the design of advanced materials.
In supramolecular chemistry , the fluorinated phenyl group can participate in specific non-covalent interactions, such as halogen bonding and fluorous interactions, to direct the self-assembly of molecules into ordered structures like liquid crystals or gels. nih.gov
In nanomaterials synthesis , this compound could be utilized as a monomer for the creation of novel fluorinated polymers. Such materials are expected to exhibit desirable properties like high thermal stability and hydrophobicity. acs.org Furthermore, the incorporation of fluorinated moieties into nanoparticles is a growing area of interest for biomedical imaging and drug delivery applications. ku.edunih.gov The unique properties of fluorine could be harnessed to create nanoparticles for use as contrast agents or as vehicles for targeted therapies. cornell.edu
Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is essential for the rational design of new synthetic routes and applications. A combined approach, leveraging both computational and experimental techniques, is the most powerful way to achieve this.
Computational studies , particularly using Density Functional Theory (DFT), can model reaction pathways, predict transition state energies, and rationalize observed selectivity. nih.govrsc.orgscielo.br For this compound, DFT calculations could be used to predict the outcomes of novel transformations and guide the development of new catalysts.
These computational predictions must be validated by rigorous experimental work . nih.gov Mechanistic experiments, such as kinetic studies, isotope labeling, and the characterization of intermediates, provide the ground truth for theoretical models. The synergy between theory and experiment will accelerate the discovery of new reactions and applications for this compound, solidifying its role as a valuable fluorinated building block in modern chemistry. nih.govrsc.org
Q & A
Q. What unresolved questions persist regarding this compound’s metabolic pathways and toxicity?
- Methodological Answer: Metabolites are identified using in vitro microsomal assays (CYP450 enzymes) and LC-HRMS. Toxicity is assessed via Ames test (mutagenicity) and zebrafish embryotoxicity. Unresolved questions include long-term hepatotoxicity (addressed via 28-day rodent studies) and CYP isoform-specific interactions (investigated using recombinant enzymes) .
Methodological Considerations
- Data Reproducibility : Triplicate experiments with controls and blinded data analysis minimize bias .
- Statistical Rigor : Report mean ± SEM and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional IRB approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
